1-Phenyl-1-octyne

Overview

Description

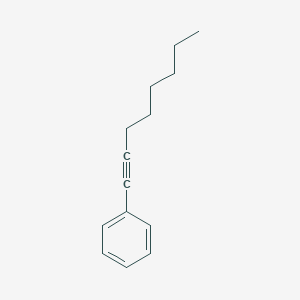

1-Phenyl-1-octyne is an organic compound with the molecular formula C14H18. It is characterized by the presence of a phenyl group attached to an octyne chain, specifically at the first carbon of the octyne. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond .

Preparation Methods

1-Phenyl-1-octyne can be synthesized through various methods. One common synthetic route involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the coupling of phenylacetylene with an alkyne precursor using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling .

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

1-Phenyl-1-octyne undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum can reduce the triple bond to form 1-Phenyl-1-octane.

Common reagents used in these reactions include hydrogen gas, halogens, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1-octyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

Biology: This compound can serve as a probe in studying enzyme-catalyzed reactions involving alkynes.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism by which 1-Phenyl-1-octyne exerts its effects depends on the specific reaction or application. In catalytic processes, the alkyne group can coordinate with metal catalysts, facilitating various transformations. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Phenyl-1-octyne can be compared with other alkynes such as 1-Phenyl-1-hexyne and 1-Phenyl-1-decyne. These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and physical characteristics, make it distinct from its analogs .

Similar compounds include:

- 1-Phenyl-1-hexyne

- 1-Phenyl-1-decyne

- 1-Phenyl-2-propyne

Biological Activity

1-Phenyl-1-octyne is an alkyne compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing data from diverse sources, including case studies, experimental findings, and relevant literature.

Chemical Structure and Properties

This compound has the molecular formula and features a phenyl group attached to a terminal alkyne. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interactions with biological systems and potential therapeutic applications. Key areas of focus include:

- Anticancer Activity : Several studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has shown effectiveness against MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Metabolic Activation : Research indicates that the ethynyl substituent in alkynes like this compound undergoes metabolic activation via cytochrome P450 enzymes. This activation can lead to the formation of reactive intermediates that may interact with cellular macromolecules, including proteins and DNA .

1. Antiproliferative Effects

A study conducted on the effects of this compound on MCF-7 cells reported a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations .

2. Metabolic Studies

In vitro studies using liver microsomes demonstrated that this compound is metabolically activated by cytochrome P450 enzymes, leading to the formation of covalent adducts with proteins and DNA. This suggests a mechanism through which the compound may exert its biological effects, potentially linking metabolic activation to its anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiproliferative | IC50 = 25 µM against MCF-7 cells | |

| Metabolic Activation | Covalent binding with proteins/DNA | |

| Cytotoxicity | Dose-dependent response in various cell lines |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that alkynes can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- DNA Interaction : The formation of covalent DNA adducts may interfere with replication and transcription processes, contributing to its anticancer activity.

Properties

IUPAC Name |

oct-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCYLGYUDUYFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98705-03-4 | |

| Record name | Benzene, 1-octyn-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98705-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40168734 | |

| Record name | 1-Phenyl-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16967-02-5 | |

| Record name | 1-Phenyl-1-octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.